N-Cyclopropylpiperidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-7(1)10-8-3-5-9-6-4-8/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFSHRICEZJQDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620997 | |
| Record name | N-Cyclopropylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396133-55-4 | |
| Record name | N-Cyclopropylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Cyclopropylpiperidin 4 Amine
General Synthetic Strategies for Piperidine (B6355638) Amines
The synthesis of piperidine derivatives is a cornerstone of heterocyclic chemistry, with numerous methods developed to access this prevalent structural motif. researchgate.net General strategies for constructing the piperidine ring often involve intramolecular or intermolecular cyclization reactions. nih.govmdpi.com
One of the most common and straightforward approaches is the reductive amination of dicarbonyl compounds. chim.it This method involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. nih.gov This "one-pot" reaction is efficient and versatile, allowing for the introduction of various substituents on the nitrogen atom. chim.it
Other notable strategies include:
Intramolecular aza-Michael reactions: This method involves the cyclization of an amine onto an α,β-unsaturated carbonyl compound. nih.gov
Hydrogenation of pyridine (B92270) derivatives: The reduction of substituted pyridines or pyridinium (B92312) salts can yield a wide array of piperidine structures. chemrxiv.orgorganic-chemistry.org
[5+1] Annulation: This approach involves the reaction of a five-carbon component with a one-atom component (typically an amine) to form the six-membered ring. nih.gov
Iron-catalyzed reductive amination of ω-amino fatty acids: This method provides an efficient route to piperidines and other N-heterocycles. mdpi.com
The choice of synthetic strategy often depends on the desired substitution pattern and stereochemistry of the final piperidine product.
Synthesis of N-Cyclopropylpiperidin-4-amine and Key Intermediates
The synthesis of this compound typically proceeds through a multi-step sequence, with the formation of a key ketone intermediate being a critical step.
N-Cyclopropylpiperidin-4-one is a crucial precursor for the synthesis of this compound. lookchem.com A common method for its preparation is the reductive amination of 4-piperidone (B1582916) with cyclopropylamine (B47189). smolecule.com This reaction directly introduces the N-cyclopropyl group.
Alternatively, multi-step synthetic routes can be employed, which may involve N-alkylation reactions and subsequent oxidation of an alcohol to the ketone. smolecule.com The physical and chemical properties of N-Cyclopropylpiperidin-4-one are summarized in the table below.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₃NO | lookchem.com |
| Molecular Weight | 139.19 g/mol | lookchem.com |
| Boiling Point | 55°C / 2mm | lookchem.com |
| Density | 1.151 g/cm³ | lookchem.com |
| Refractive Index | 1.552 | lookchem.com |
Reductive amination is a widely utilized and powerful method for the synthesis of amines, including piperidine derivatives. wikipedia.org This reaction involves the conversion of a carbonyl group (aldehyde or ketone) to an amine through an imine intermediate. wikipedia.orgmasterorganicchemistry.com The process can be carried out directly in a "one-pot" reaction where the carbonyl compound, amine, and reducing agent are combined. wikipedia.org
Several reducing agents are commonly employed in reductive amination, each with its own advantages:
Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly useful as it is stable in acidic conditions and selectively reduces the iminium ion over the starting carbonyl compound. masterorganicchemistry.comharvard.edu
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to sodium cyanoborohydride, it is highly effective for the reductive amination of a wide range of aldehydes and ketones. harvard.edu
Sodium borohydride (B1222165) (NaBH₄): While capable of reducing both imines and carbonyls, careful control of reaction conditions can allow for selective imine reduction. wikipedia.org
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) with a hydrogen source is another effective method. wikipedia.org
The choice of reducing agent and reaction conditions can be tailored to the specific substrates and desired outcome of the synthesis. researchgate.net
Derivatization and Functionalization of the this compound Scaffold
The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.
The secondary amine of this compound can be readily functionalized through N-alkylation and N-acylation reactions.
N-Alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved using various alkylating agents such as alkyl halides. rsc.org Photocatalytic methods using alcohol as the alkylating agent have also been developed, offering a greener alternative. nih.gov These reactions can be controlled to achieve mono- or di-alkylation of primary amines. nih.gov
N-Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. bath.ac.uk For example, the synthesis of 1-Acetyl-N-cyclopropylpiperidin-4-amine involves the acylation of this compound. chemicalbook.comsigmaaldrich.com This reaction is a common transformation in medicinal chemistry to modify the properties of a parent amine.
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halides, Photocatalysis with alcohols | Secondary or Tertiary Amines | rsc.orgnih.gov |
| N-Acylation | Acid chlorides, Anhydrides | Amides | bath.ac.uk |
Functionalization of the piperidine ring itself offers another avenue for creating diverse analogs. researchgate.net While direct C-H functionalization of the piperidine ring can be challenging, several methods have been developed. nih.gov These often require the use of directing groups on the nitrogen to control the site of modification. nih.govresearchgate.net
Strategies for piperidine ring functionalization include:
Lithiation followed by reaction with electrophiles: This allows for the introduction of substituents at specific positions. researchgate.net
Rhodium-catalyzed C-H insertion reactions: These can be used to introduce functional groups at various positions on the ring, with the regioselectivity often controlled by the catalyst and the nitrogen protecting group. nih.gov
Ring-opening of cyclopropanes: This can be used to introduce substituents at the 3-position of the piperidine ring. nih.gov
These advanced synthetic methods provide access to a wide range of substituted this compound derivatives for further investigation.
Incorporation into Complex Heterocyclic Architectures (e.g., Quinazolines, Pyridazines, Triazoles)
The this compound scaffold is a valuable building block in medicinal chemistry, frequently utilized for its ability to be integrated into more complex heterocyclic systems. Its primary amine offers a reactive handle for a variety of synthetic transformations, allowing for its incorporation as a key substituent to modulate the physicochemical and pharmacological properties of the final compound.
Quinazolines: The amine moiety of this compound can act as a potent nucleophile in the construction of substituted quinazolines. A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction with an activated quinazoline (B50416) core, such as a 4-chloroquinazoline. The reaction displaces the chlorine atom to form a new carbon-nitrogen bond, directly attaching the cyclopropylpiperidine group to the quinazoline ring. This method is widely employed in the synthesis of kinase inhibitors, where the N-cyclopropylpiperidine moiety often occupies a solvent-exposed region of the target protein's binding site. For instance, N-(1-cyclopropylpiperidin-4-yl)-6-methoxy-2-piperidin-1-yl-7-(4-pyrrolidin-1-ylbut-1-ynyl)quinazolin-4-amine has been synthesized as part of research into novel therapeutics. google.com General methods for quinazoline synthesis often involve the condensation of 2-aminobenzonitriles or related precursors with various reagents; in these syntheses, this compound can be introduced as the amine component. organic-chemistry.orgnih.gov
Pyridazines: The this compound unit has been incorporated into pyridazine-containing molecules, particularly in the development of enzyme inhibitors. google.com The synthesis typically involves coupling the amine with a pre-functionalized pyridazine (B1198779) ring. For example, a pyridazine core bearing a reactive site, such as a halogen or a sulfonyl group, can be treated with this compound under basic conditions to yield the desired substituted product. The general synthesis of pyridazine derivatives can involve the cyclocondensation of dicarbonyl compounds with hydrazine, followed by functionalization, providing a suitable electrophilic partner for the amine. uminho.ptsemanticscholar.org
Triazoles: The formation of triazole-containing structures often proceeds via cycloaddition reactions or the cyclization of linear precursors. organic-chemistry.orgorganic-chemistry.orgnih.gov this compound can be incorporated into these systems in several ways. The amine can be functionalized to an azide (B81097) or an alkyne and then participate in a [3+2] cycloaddition (a Huisgen cycloaddition or its copper-catalyzed variant, CuAAC) to form a 1,2,3-triazole ring. organic-chemistry.org Alternatively, the amine can be used to build a linear precursor containing amidine or hydrazone functionalities, which can then be cyclized to form a 1,2,4-triazole (B32235) ring system. organic-chemistry.orgscispace.com
Table 1: Examples of this compound in Heterocyclic Synthesis
| Heterocycle | General Reaction Type | Starting Materials Example | Resulting Structure |
|---|---|---|---|
| Quinazoline | Nucleophilic Aromatic Substitution | 4-Chloroquinazoline derivative + this compound | 4-(N-Cyclopropylpiperidin-4-yl)amino-quinazoline |
| Pyridazine | Nucleophilic Substitution | 3-Chloropyridazine + this compound | 3-(N-Cyclopropylpiperidin-4-yl)amino-pyridazine |
| 1,2,3-Triazole | Click Chemistry (CuAAC) | N-(1-azido-cyclopropyl)piperidin-4-amine + Terminal Alkyne | 1-(4-(1H-1,2,3-triazol-1-yl)cyclopropyl)piperidin-4-amine derivative |
| 1,2,4-Triazole | Condensation/Cyclization | Amidine/Hydrazone precursor derived from this compound | Substituted 1,2,4-triazole with a cyclopropylpiperidine moiety |
Asymmetric Synthesis Approaches for Chiral Analogues
While this compound itself is achiral, the synthesis of chiral analogues, where stereocenters are introduced on the piperidine ring or the cyclopropyl (B3062369) group, is of significant interest for developing stereospecific therapeutic agents. The creation of chiral amines presents a unique challenge because nitrogen stereocenters can undergo rapid pyramidal inversion, leading to racemization. nih.gov Therefore, strategies typically focus on creating stable carbon stereocenters within the molecule.
Chiral Pool Synthesis: One of the most direct methods involves starting with enantiomerically pure building blocks. Chiral amines and their derivatives are available and can be used as precursors in multi-step syntheses to construct the desired chiral N-cyclopropylpiperidine analogue, ensuring the stereochemistry is retained throughout the reaction sequence. sigmaaldrich.com
Diastereoselective Reactions: Another approach is to employ diastereoselective reactions where a pre-existing chiral center in the molecule directs the formation of a new stereocenter. For example, a diastereoselective Mannich reaction can be used to control the stereochemistry of piperidine precursors, which is then maintained during a subsequent reductive cyclization step to form the final ring system. mdpi.com This strategy allows for the creation of specific diastereomers from a racemic or achiral starting material.
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity is a powerful and atom-economical approach.
Asymmetric Hydrogenation: Tetrasubstituted enamides containing a piperidine precursor can undergo enantioselective asymmetric hydrogenation using a chiral rhodium(I) complex with a P-chiral bisphosphorus ligand. mdpi.com This method can establish key stereocenters in the piperidine ring with high enantiomeric excess.
Asymmetric Amination/Cyclization: Chiral palladium catalysts have been used for the enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates to produce chiral piperidines. mdpi.com Similarly, catalytic asymmetric methods for creating rigid tertiary amine skeletons can prevent the inversion of a nitrogen stereocenter, a strategy used in the synthesis of Tröger's base analogues which could be adapted for complex piperidine systems. nih.gov
Chiral Resolution: In cases where an asymmetric synthesis is not feasible, a racemic mixture of a chiral analogue or a key intermediate can be synthesized and then separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid, which can then be separated by crystallization.
Table 2: Summary of Asymmetric Synthesis Strategies for Chiral Analogues
| Strategy | Description | Key Features |
|---|---|---|
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials. | Relies on the availability of suitable chiral precursors. sigmaaldrich.com |
| Diastereoselective Reactions | A chiral auxiliary or existing stereocenter directs the formation of a new stereocenter. | Allows for control over relative stereochemistry (e.g., nitro-Mannich/reduction cyclization). mdpi.com |
| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of enantiomerically enriched product. | Highly efficient; includes methods like asymmetric hydrogenation and cyclization. nih.govmdpi.com |
| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Often involves forming and separating diastereomeric salts with a resolving agent. |
Medicinal Chemistry and Rational Drug Design Utilizing N Cyclopropylpiperidin 4 Amine Derivatives
Scaffold Optimization and Structure-Guided Design
Scaffold optimization is a critical process in medicinal chemistry where a core molecular structure is systematically modified to enhance its pharmacological properties. When combined with structure-guided design, which utilizes high-resolution structural information of the biological target, this process can rapidly lead to the development of potent and selective drug candidates. The 4-aminopiperidine (B84694) framework, of which N-cyclopropylpiperidin-4-amine is a derivative, serves as a prime example of a scaffold amenable to such optimization.
A notable case involves the optimization of a 4-aminopiperidine (4AP) scaffold identified as an inhibitor of the Hepatitis C Virus (HCV) life cycle. nih.gov The initial hit compound was subjected to a rigorous medicinal chemistry campaign to improve its potency, reduce toxicity, and enhance its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Structure-activity relationship (SAR) studies were conducted by systematically altering different parts of the molecule. For instance, the synthesis of analogs involved a reductive amination of a protected 4-aminopiperidine, followed by coupling with various electrophiles to explore a wide range of functional groups on the scaffold. nih.gov This systematic exploration led to derivatives with significantly increased potency against HCV and more favorable pharmacokinetic profiles. nih.gov
This same optimization strategy can be applied to the this compound scaffold. By using the known three-dimensional structure of a target protein, chemists can design modifications to the scaffold that improve its fit within the protein's binding site. For example, the cyclopropyl (B3062369) group can be used to probe specific hydrophobic pockets, while the amine can be functionalized to form key hydrogen bonds or other interactions.
Table 1: Illustrative Structure-Activity Relationship (SAR) for this compound Derivatives Targeting a Hypothetical Kinase
| Compound ID | R1 (Substitution on Amine) | R2 (Substitution on Piperidine (B6355638) Ring) | Kinase Inhibition IC50 (nM) |
|---|---|---|---|
| 1a | -H | -H | 5,200 |
| 1b | -C(=O)phenyl | -H | 850 |
| 1c | -C(=O)(4-chlorophenyl) | -H | 150 |
| 1d | -SO2-phenyl | -H | 1,100 |
| 1e | -C(=O)(4-chlorophenyl) | 3-fluoro | 75 |
This table illustrates a hypothetical optimization campaign where initial compound 1a has weak activity. Acylation of the amine with a phenyl group (1b ) improves activity. Further modification based on structural insights, such as adding a chlorine atom to the phenyl ring (1c ), significantly boosts potency. Introducing a fluorine atom onto the piperidine ring (1e ) further enhances the inhibitory concentration, demonstrating successful scaffold optimization.
Molecular Hybridization Strategies for Lead Compound Development
Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophoric units into a single new molecule. nih.gov The goal is to create a hybrid compound with a blended activity profile, potentially acting on multiple biological targets simultaneously, which can be particularly effective for treating complex, multifactorial diseases like Alzheimer's or certain cancers. nih.govmdpi.com Hybrid compounds can be formed by directly fusing or merging molecular frameworks or by connecting them via a linker. nih.gov
The this compound scaffold is an excellent candidate for molecular hybridization. Its primary amine allows for straightforward linkage to other molecules of interest. For example, using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a 1,2,3-triazole linker can be readily formed to connect the piperidine moiety to another bioactive compound. mdpi.com This method has been successfully used to create novel piperidine-triazole derivatives. mdpi.com
A hypothetical application could involve hybridizing the this compound scaffold with a known inhibitor of acetylcholinesterase (AChE). The resulting hybrid molecule could possess dual activity, targeting both its primary receptor and AChE, offering a multi-pronged therapeutic approach for neurodegenerative diseases.
Table 2: Examples of Molecular Hybridization Strategies Using the this compound Scaffold
| Hybrid Concept | This compound Moiety | Linked Pharmacophore | Linker Type | Potential Multi-Target Application |
|---|---|---|---|---|
| Dual Kinase Inhibitor | Targets Kinase A | Known Kinase B Inhibitor Fragment | Amide Bond | Oncology |
| Neuro-inflammation Agent | Targets CNS Receptor | Anti-inflammatory Agent (e.g., NSAID) | Ester Linkage | Alzheimer's Disease |
| Antiviral Compound | Targets Viral Protein X | Known Viral Entry Inhibitor | 1,2,3-Triazole | Infectious Disease |
| Antiprotozoal Agent | Targets Parasitic Enzyme | Antimalarial Pharmacophore | Direct Fusion | Parasitic Diseases |
This table outlines conceptual hybrid molecules. By linking the this compound scaffold to other pharmacophores, new chemical entities can be designed to address complex diseases through synergistic or additive mechanisms of action.
Combinatorial Chemistry and Parallel Synthesis of this compound Libraries
Combinatorial chemistry encompasses a set of techniques that enable the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. wikipedia.orgnih.gov This approach, often paired with high-throughput screening, accelerates the drug discovery process by allowing researchers to test a vast chemical space to identify "hit" compounds. imperial.ac.uk Parallel synthesis is a common combinatorial method where reactions are run simultaneously in separate reaction vessels, often in a multi-well plate format, to generate a library of individual, purified compounds. nih.gov
The this compound scaffold is an ideal starting point for the construction of combinatorial libraries. Its reactive primary amine can be readily derivatized using a wide range of chemical reactions. In a parallel synthesis setup, the core scaffold can be distributed across the wells of a microtiter plate and then reacted with a diverse set of building blocks, such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), or aldehydes (via reductive amination to form secondary amines).
This process allows for the creation of hundreds or thousands of unique derivatives in a short period. nih.gov The resulting library can then be screened against a biological target to identify compounds with the desired activity. The structures of the active "hits" provide immediate structure-activity relationship data, guiding the next phase of lead optimization.
Table 3: Representative Combinatorial Library from this compound
| Core Scaffold | Reagent (R-COOH) | Resulting Compound (Amide Derivative) | Well ID |
|---|---|---|---|
| This compound | Acetic Acid | N-(N-cyclopropylpiperidin-4-yl)acetamide | A1 |
| This compound | Benzoic Acid | N-(N-cyclopropylpiperidin-4-yl)benzamide | A2 |
| This compound | Isonicotinic Acid | N-(N-cyclopropylpiperidin-4-yl)isonicotinamide | A3 |
This table depicts a small subset of a parallel synthesis library. A single core scaffold is reacted with four different carboxylic acids in separate wells (A1-A4) to produce four unique amide derivatives, demonstrating the efficiency of this approach for generating chemical diversity.
Fragment-Based Drug Discovery Applications in Modulating Biological Targets
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds that complements high-throughput screening. nih.gov FBDD begins by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. nih.gov Once a fragment hit is identified and its binding mode is determined (typically by X-ray crystallography), it serves as a starting point for optimization into a potent lead compound through chemical elaboration. nih.govrsc.org
The this compound molecule, with its defined three-dimensional structure and desirable physicochemical properties, can be utilized effectively within an FBDD framework. The conformationally restricted cyclopropyl group is a valuable feature in fragment design, as it can precisely position the molecule within a binding pocket to achieve favorable interactions. researchgate.net
This scaffold can be used in two primary ways in FBDD:
As a fragment itself: The core this compound can be included in a fragment library and screened for binding to a target.
As a template for fragment elaboration: If a smaller fragment is found to bind a target, and structural data shows a nearby pocket, the this compound could be linked to the initial fragment to "grow" the molecule into that pocket, thereby increasing affinity and potency. Synthetic methods such as photoredox-mediated C-H functionalization can be employed to create these linkages at specific points on the fragment. rsc.org
The evolution from a low-affinity fragment to a high-potency lead is a key advantage of FBDD, often resulting in compounds with superior ligand efficiency and better drug-like properties.
Table 4: Hypothetical Fragment Evolution from an this compound Hit
| Stage | Compound Structure | Binding Affinity (Kd) | Strategy |
|---|---|---|---|
| Initial Hit | This compound | 500 µM | Fragment Screening |
| Iteration 1 | N-(N-cyclopropylpiperidin-4-yl)acetamide | 80 µM | Fragment Growing: Adding a small group to probe for new interactions. |
| Iteration 2 | N-(N-cyclopropylpiperidin-4-yl)-2-phenoxyacetamide | 5 µM | Fragment Linking: Adding a phenoxy group based on structural data of a nearby hydrophobic pocket. |
| Lead Compound | Optimized derivative of Iteration 2 | 20 nM | Lead Optimization: Fine-tuning interactions to maximize potency. |
This table illustrates the FBDD process. A weak initial fragment hit is systematically built upon, with each modification guided by structural information, leading to a substantial improvement in binding affinity from the micromolar to the nanomolar range.
Pharmacological Characterization and Diverse Biological Activities of N Cyclopropylpiperidin 4 Amine Compounds
Antiviral Activity Investigations
The N-cyclopropylpiperidin-4-amine core has been instrumental in the development of potent antiviral agents, particularly targeting the Hepatitis C virus and the Human Immunodeficiency Virus-1.
Inhibition of Hepatitis C Virus (HCV) Assembly
Research into novel anti-HCV agents has identified the 4-aminopiperidine (B84694) (4AP) scaffold as a promising starting point for the development of assembly inhibitors. nih.govnih.gov A high-throughput screening of a large compound library led to the discovery of 4AP derivatives as potent inhibitors of HCV proliferation. nih.gov One of the initial hits demonstrated an effective concentration (EC50) of 2.57 µM in a full-virus life cycle assay (HCVcc). nih.gov Further investigation revealed that this class of compounds does not inhibit the early stages of the viral life cycle, such as entry or replication, but rather targets the assembly and release of infectious virions. nih.govnih.gov
Structure-activity relationship (SAR) studies were conducted to optimize the potency of this scaffold. It was found that modifications to the piperidine (B6355638) nitrogen and the amino group at the 4-position significantly influenced antiviral activity. The introduction of various substituents led to the identification of derivatives with enhanced potency against HCV and improved metabolic stability. acs.org
| Compound | Modification | EC50 (µM) in HCVcc Assay |
| Initial Hit 1 | 4-aminopiperidine derivative | 2.57 |
| Initial Hit 2 | 4-aminopiperidine derivative | 2.09 |
Anti-HIV-1 Non-Nucleoside Reverse Transcriptase (NNRTI) Potency
Derivatives of piperidin-4-yl-aminopyrimidine have been extensively investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govnih.gov This class of compounds has shown potent activity against both wild-type and drug-resistant strains of the virus. nih.govresearchgate.net The piperidine moiety plays a crucial role in the binding of these inhibitors to the allosteric site of the reverse transcriptase enzyme. researchgate.net
The N-benzyl derivatives, in particular, have demonstrated a favorable profile, retaining potency against key mutations such as K103N/Y181C and Y188L. researchgate.net Further exploration of N-phenyl piperidine analogs led to the identification of 3-carboxamides as a particularly active series, with some compounds exhibiting high potency against a broad range of NNRTI-resistant mutant viruses. nih.gov The synthesis and evaluation of these analogs have provided valuable insights into the SAR, guiding the design of more effective anti-HIV-1 agents. nih.govresearchgate.net
| Compound Class | Target | Key Features |
| Piperidin-4-yl-aminopyrimidine derivatives | HIV-1 Reverse Transcriptase | Potent NNRTI activity |
| N-Benzyl piperidine derivatives | HIV-1 Reverse Transcriptase | Broad activity against wild-type and drug-resistant mutants |
| N-Phenyl piperidine 3-carboxamide analogs | HIV-1 Reverse Transcriptase | Very potent against a wide range of NNRTI-resistant viruses |
Antifungal Properties
The therapeutic potential of the this compound scaffold extends to the realm of antifungal agents, with notable activity against clinically relevant fungal pathogens.
Activity against Candida spp. and Aspergillus spp.
Inspired by the structures of known antifungal agents like fenpropidin (B1672529) and amorolfine, researchers have synthesized and evaluated a library of 4-aminopiperidine derivatives. mdpi.com These compounds have demonstrated significant in vitro antifungal activity against various species of Candida and Aspergillus. mdpi.comnih.gov The proposed mechanism of action for these compounds is the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. mdpi.com
SAR studies revealed that the nature of the substituents on both the piperidine nitrogen and the 4-amino group is critical for antifungal potency. mdpi.com Specifically, the combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long alkyl chain, such as n-dodecyl, at the 4-amino position was found to be most effective. mdpi.comnih.gov Two lead compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, exhibited particularly low minimum inhibitory concentration (MIC) values against a range of Candida and Aspergillus species. nih.gov
| Compound | Fungal Species | MIC Range (µg/mL) |
| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp. | 1–4 |
| Aspergillus spp. | 1–8 | |
| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp. | 1–4 |
| Aspergillus spp. | 1–8 |
Anticancer and Apoptosis-Inducing Activities
In the field of oncology, derivatives containing the piperidine scaffold have been explored for their potential to inhibit key signaling pathways involved in cancer progression, such as the BRAF kinase pathway.
BRAF(V600E) Kinase Inhibition in Melanoma and Associated Cancers
The BRAF(V600E) mutation is a key driver in a significant percentage of melanomas and other cancers. mdpi.com This has made the BRAF(V600E) kinase a prime target for the development of targeted therapies. While specific this compound derivatives as direct BRAF(V600E) inhibitors are not extensively documented in the provided context, the broader class of nitrogen-containing heterocyclic compounds has been a fertile ground for the design of such inhibitors.
The development of potent and selective BRAF(V600E) inhibitors often involves the incorporation of various cyclic amines to optimize binding to the kinase active site and improve pharmacokinetic properties. For instance, based on the structure of the pan-Raf inhibitor TAK-632, a series of N-(4-aminopyridin-2-yl)amide derivatives were designed and showed potent enzymatic activity against BRAF(V600E). nih.gov One of the most promising compounds from this series exhibited an IC50 value of 38 nM for BRAF(V600E) and demonstrated antiproliferative activities against melanoma cell lines. nih.gov The structure-activity studies highlighted the importance of specific substitutions on the amide and pyridine (B92270) moieties for achieving high potency and selectivity. nih.gov
| Compound Class | Target | IC50 (BRAF V600E) | Key Feature |
| N-(4-aminopyridin-2-yl)amides | BRAF(V600E) Kinase | 38 nM (for compound 4l) | Potent and selective inhibition |
Histone Deacetylase (HDAC) Inhibitory Activity
Derivatives of the piperidine scaffold are a well-established class of histone deacetylase (HDAC) inhibitors. nih.govresearchgate.net These inhibitors typically consist of three key components: a zinc-binding group (often a hydroxamic acid), a linker region, and a "capping" group that interacts with the surface of the enzyme. researchgate.net N-substituted piperidine moieties are frequently employed as the capping group to enhance target affinity and modulate physicochemical properties.
Research into a series of N-substituted 4-alkylpiperidine hydroxamic acids has demonstrated their potential as submicromolar inhibitors of HDACs. nih.gov By systematically altering the linker length and the connection of the aromatic capping group, researchers have identified potent inhibitors that also exhibit antiproliferative activity in cancer cells. nih.gov For instance, piperidine-4-acrylhydroxamates have been synthesized and characterized as potent and highly selective inhibitors of HDAC10. chemrxiv.org This selectivity is achieved by designing the molecule so that the basic piperidine moiety targets a key acidic residue (Glu274) in the HDAC10 active site, mimicking the interaction of natural polyamine substrates. chemrxiv.org
Below is a table summarizing the HDAC inhibitory activity of representative compounds featuring the piperidine scaffold.
| Compound ID | Structure | Target HDAC | IC50 (nM) |
| 4c | 3-thienylmethyl capping group | drHDAC10 | 24 ± 5 |
| 6b | N-methylpiperazine capping group | drHDAC10 | 43 ± 7 |
| 10a | N/A | drHDAC10 | 11 ± 1 |
| 10c | N/A | drHDAC10 | 20 ± 2 |
Data sourced from studies on piperidine-based HDAC inhibitors. chemrxiv.org
Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibitory Action
The N-cyclopropylamine structural feature is critical for the inhibition of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in transcriptional repression and cancer progression. LSD1 belongs to the flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase family. nih.gov The antidepressant trans-2-phenylcyclopropylamine (tranylcypromine) is a known inhibitor of this enzyme family, including LSD1. nih.gov
The mechanism of inhibition involves the cyclopropylamine (B47189) moiety forming a covalent adduct with the FAD cofactor in the enzyme's active site. nih.gov This covalent modification inactivates the enzyme. Structural and mass spectrometry analyses have confirmed the formation of this FAD-adduct. nih.gov The this compound scaffold provides a framework for designing more potent and selective LSD1 inhibitors. The piperidine ring allows for the introduction of various substituents that can engage with residues in the active site that are not extensively contacted by simpler molecules like tranylcypromine, offering a strategy to improve binding affinity and specificity. nih.gov
General Antiproliferative Effects in Cancer Cell Lines
The inhibition of nuclear enzymes like HDACs and LSD1 by this compound derivatives often translates to potent antiproliferative activity in cancer cells. HDAC inhibitors, including those based on a piperidine structure, are known to induce growth arrest, differentiation, and apoptosis in tumor cells. researchgate.netnih.gov
Studies on N-substituted 4-alkylpiperidine hydroxamic acids demonstrated that their HDAC inhibitory activity was correlated with antiproliferative effects on the HCT-116 colon carcinoma cell line. nih.gov Similarly, other classes of piperidine-containing compounds have shown broad anticancer activity. nih.gov For example, piperine (B192125), an alkaloid containing a piperidine ring, inhibits the proliferation of various breast cancer cell lines, including those deficient in the p53 tumor suppressor. nih.gov The antiproliferative effects of these compounds are often evaluated across a panel of human cancer cell lines, with GI50 (50% growth inhibition) values in the sub-micromolar range for the most active derivatives. researchgate.netnih.gov
The table below presents the antiproliferative activity of selected piperidine derivatives against various cancer cell lines.
| Cell Line | Cancer Type | Compound Class | Activity (GI50/IC50) |
| HCT-116 | Colon Carcinoma | N-substituted 4-alkylpiperidine hydroxamic acids | Submicromolar nih.gov |
| MCF7 | Breast Cancer | Indeno[1,2-d]thiazole hydroxamic acids | 0.869 µM (GI50) researchgate.net |
| HT-29 | Colon Carcinoma | 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones | Potent Activity nih.gov |
| HeLa | Cervical Cancer | 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones | Potent Activity nih.gov |
Central Nervous System (CNS) Activity
The piperidine ring is a privileged scaffold in CNS drug discovery due to its ability to be modified to interact with a wide array of neurological targets. Compounds containing this structure have been developed for numerous CNS disorders, acting as antipsychotics, antidepressants, and agents for neurodegenerative diseases. researchgate.net
Therapeutic Potential in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's, Huntington's)
The therapeutic potential of this compound derivatives in neurodegenerative diseases is linked to multiple mechanisms, including the inhibition of epigenetic enzymes and modulation of neurotransmitter systems. Both HDAC and LSD1 are being investigated as therapeutic targets for conditions like Alzheimer's, Parkinson's, and Huntington's diseases. The dysregulation of histone acetylation and methylation is believed to contribute to the neuronal dysfunction and cell death observed in these disorders. Therefore, inhibitors based on the this compound scaffold could offer neuroprotective benefits.
Piperine, which features a piperidine moiety, has been investigated as a potential therapeutic candidate for neurodegenerative diseases due to its antioxidant and neuroprotective properties. mdpi.com Furthermore, derivatives of 4-aminopyridine, a related heterocyclic amine, have been designed for the treatment of Alzheimer's disease and multiple sclerosis. nih.gov
Relevance in Schizophrenia and Developmental Disorders
The relevance of this compound derivatives to schizophrenia and developmental disorders primarily stems from their potential to modulate monoamine neurotransmitter systems, particularly dopamine (B1211576) and serotonin (B10506) pathways, which are known to be dysregulated in these conditions. nih.govfrontiersin.org The antagonism of dopamine D2 receptors is a key mechanism for many antipsychotic drugs used to treat schizophrenia. researchgate.net The versatile piperidine scaffold can be functionalized to create potent ligands for various dopamine and serotonin receptor subtypes, making it a valuable starting point for the design of novel antipsychotics.
Modulation of Monoamine Transporters (Dopamine, Norepinephrine (B1679862), Serotonin)
Compounds featuring a 4-substituted piperidine core are widely recognized as inhibitors of monoamine transporters, which are responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft. frontiersin.orggoogle.com Inhibition of these transporters increases the synaptic availability of their respective neurotransmitters, a primary mechanism for treating depression and other mood disorders. frontiersin.org
The this compound structure can serve as a backbone for the development of selective or dual inhibitors of these transporters. For example, various 4-substituted piperidines have been disclosed as potent inhibitors of serotonin and/or norepinephrine reuptake. google.com The precise pharmacological profile (i.e., selectivity for DAT, NET, or SERT) can be fine-tuned by modifying the substituents on the piperidine ring and the amine. frontiersin.orgnih.gov This modulation of monoaminergic systems is central to the treatment of depression, attention deficit hyperactivity disorder (ADHD), and other psychiatric conditions. frontiersin.org
| Transporter | Function | Relevance of Inhibition |
| Dopamine Transporter (DAT) | Reuptake of dopamine | Treatment of ADHD, potential for abuse |
| Norepinephrine Transporter (NET) | Reuptake of norepinephrine | Treatment of depression and ADHD frontiersin.org |
| Serotonin Transporter (SERT) | Reuptake of serotonin | Treatment of depression, anxiety disorders frontiersin.org |
Immunomodulatory Potential and Treatment of Autoimmune Diseases
Direct research on the immunomodulatory properties of this compound is not extensively available in current scientific literature. However, the broader class of piperidine-containing compounds has been investigated for potential applications in modulating the immune system and treating autoimmune disorders.
Piperidine moieties are present in various molecules that have demonstrated immunomodulatory effects. For instance, a study on (benzoylphenyl)piperidines identified them as a new class of immunomodulators. nih.gov Certain compounds from this series showed significant activity in primary screenings based on the mitogenic response of lymphocytes. nih.gov The research suggested that specific substitutions on the benzoyl and piperidine rings were essential for this activity. nih.gov
Furthermore, piperine, an alkaloid found in black pepper that contains a piperidine ring, has been shown to possess immunomodulatory, anti-inflammatory, and neuroprotective properties. nih.govturkishimmunology.org In animal models of experimental autoimmune encephalomyelitis, a model for multiple sclerosis, piperine was found to alleviate neurological deficits and disease progression by reducing inflammation, demyelination, and immune cell infiltration. nih.gov Studies have also indicated that piperine can modulate both innate and acquired immune responses, suggesting its potential in managing certain immunopathological conditions. turkishimmunology.orgresearchgate.net A clinical trial has also been registered to study the effects of a combination of curcumin, piperine, and vitamin D3 on disease activity and cytokine levels in patients with systemic lupus erythematosus (SLE). clinicaltrials.gov
Additionally, piperidine-containing phosphonates have been synthesized and explored as potential immunocorrectors. aip.org These findings, while not directly related to this compound, highlight the potential of the piperidine scaffold as a basis for the development of new immunomodulatory agents.
Exploration of Other Therapeutic Potentials (e.g., Antiarrhythmic, Antimicrobial, Local Anesthetic)
Antiarrhythmic Activity
There is currently a lack of specific research on the antiarrhythmic properties of this compound. However, the piperidine nucleus is a structural component of several known antiarrhythmic drugs. For example, disopyramide, a Class Ia antiarrhythmic agent, contains a disubstituted piperidine ring and functions by blocking sodium channels in cardiac cells. youtube.com
Recent studies have explored novel piperidine derivatives for their potential antiarrhythmic effects. A study on fluorinated ethynylpiperidine derivatives, LAS-286 and LAS-294, demonstrated their potential as antiarrhythmic agents in an aconitine-induced arrhythmia model in rats. nih.gov Notably, LAS-294 showed a pronounced preventive antiarrhythmic effect at a low dosage. nih.gov Another series of α,α-diaryl-1-piperidinebutanols were evaluated for antiarrhythmic activity, with the 2,6-dimethylpiperidine (B1222252) group yielding compounds with favorable profiles. nih.gov From this series, pirmenol (B1678456) was selected for further investigation in human studies. nih.gov Furthermore, certain quinolizidine (B1214090) derivatives, which contain a piperidine ring as part of their structure, have also shown potent antiarrhythmic activity in isolated guinea pig heart tissues. mdpi.com These examples underscore the relevance of the piperidine scaffold in the design of new antiarrhythmic drugs.
Antimicrobial Activity
While direct studies on the antimicrobial properties of this compound are limited, research into related 4-aminopiperidine and piperidinol derivatives has revealed significant antimicrobial, particularly antifungal and anti-tuberculosis, activity.
Antifungal Activity of 4-Aminopiperidine Derivatives
Inspired by existing antifungal agents containing piperidine or morpholine (B109124) rings, a series of 4-aminopiperidine derivatives have been synthesized and evaluated for their antifungal properties. mdpi.com Several of these compounds exhibited potent in vitro activity against a range of clinically important fungi, including Candida species (including fluconazole-resistant strains), Aspergillus fumigatus, and Cryptococcus neoformans. mdpi.comnih.gov The mechanism of action for these compounds is believed to be the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. mdpi.comnih.gov Specifically, they have been shown to inhibit the C-14 reduction step catalyzed by the enzyme Erg24p. nih.gov
Two promising compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, demonstrated significant in vitro antifungal activity against Candida spp. and Aspergillus spp. mdpi.com Orally administered aminopiperidine derivatives also showed efficacy in a murine model of systemic candidiasis, prolonging the survival of infected mice. nih.gov
| Compound | Fungal Species | MIC Range (µg/mL) |
|---|---|---|
| 1-benzyl-N-dodecylpiperidin-4-amine | Candida spp. | 1–4 |
| 1-benzyl-N-dodecylpiperidin-4-amine | Aspergillus spp. | 1–8 |
| N-dodecyl-1-phenethylpiperidin-4-amine | Candida spp. | 1–4 |
| N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus spp. | 1–8 |
Anti-tuberculosis Activity of Piperidinol Derivatives
High-throughput screening of compound libraries has identified piperidinol derivatives as having promising anti-tuberculosis activity. nih.gov A series of piperidinol analogs were synthesized and evaluated, with some compounds demonstrating minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis in the low micromolar range. nih.govnih.gov The proposed mechanism of action for some of these compounds is the inhibition of arylamine N-acetyltransferase (NAT), an enzyme essential for the survival of mycobacteria within macrophages. nih.gov
| Compound Class | Target Organism | MIC Range (µM) | Proposed Mechanism of Action |
|---|---|---|---|
| Piperidinol analogs | Mycobacterium tuberculosis | 2.3–16.9 | Inhibition of arylamine N-acetyltransferase (NAT) |
Local Anesthetic Activity
Specific studies on the local anesthetic properties of this compound have not been identified. However, the piperidine ring is a key structural feature in a number of well-established local anesthetics. Mepivacaine and bupivacaine, for example, both contain a piperidine ring in their tertiary amine portion. pocketdentistry.com The lipophilicity and structure of this amine portion are crucial for the anesthetic's potency and duration of action. pocketdentistry.com
Recent research continues to explore new piperidine derivatives as potential local anesthetics. nih.govnih.gov A study of fluorinated ethynylpiperidine derivatives found that one of the compounds, LAS-286, exhibited a more prolonged and pronounced local anesthetic effect compared to reference drugs in an infiltration anesthesia model. nih.gov These findings suggest that the piperidine scaffold remains a valuable template for the design of new local anesthetic agents. nih.gov
Mechanism of Action Elucidation for N Cyclopropylpiperidin 4 Amine Derivatives
Target Identification and Validation Studies
The 4-aminopiperidine (B84694) framework is recognized as a "privileged scaffold" in drug discovery, meaning it can bind to a wide range of biological targets with high affinity. sigmaaldrich.com Consequently, derivatives of N-cyclopropylpiperidin-4-amine have been developed to interact with multiple target classes. Initial target identification often arises from high-throughput phenotypic screens that identify compounds with desired cellular effects, such as inhibiting viral replication. sigmaaldrich.com
Once a hit is identified, further studies are conducted to pinpoint the specific molecular target. For example, colocalization and infectivity studies on 4-aminopiperidine derivatives identified as Hepatitis C Virus (HCV) inhibitors revealed that their activity was not against viral replication machinery, but rather against the assembly and release of infectious viral particles. sigmaaldrich.com This validation of a novel mechanism distinguishes them from many existing direct-acting antivirals. For other classes of 4-aminopiperidine derivatives, targets have been identified in the ergosterol (B1671047) biosynthesis pathway of fungi, where they function as potent antifungal agents. nih.gov The versatility of the piperidine (B6355638) ring allows for structural modifications that facilitate interactions with diverse biological macromolecules, making it a favored core for designing novel therapeutic agents. uniba.it
Receptor Binding and Ligand Interaction Analyses
Derivatives containing the piperidine moiety have been extensively studied as ligands for G protein-coupled receptors (GPCRs) and other receptor types, notably histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁R) receptors. nih.govnih.gov The piperidine core is considered a critical structural element for dual H₃/σ₁ receptor affinity. nih.gov
Structure-activity relationship (SAR) studies have demonstrated that replacing a piperazine (B1678402) ring with a piperidine ring can dramatically increase affinity for the σ₁R while maintaining high affinity for the H₃R. nih.gov For instance, certain piperidine derivatives exhibit nanomolar inhibitory constants (Kᵢ) for both human H₃R and σ₁R. nih.gov Molecular modeling and docking studies help identify the putative protein-ligand interactions responsible for this high affinity. nih.govnih.gov These analyses allow for the rational design of ligands with optimized binding profiles, leading to the selection of lead structures for further evaluation as potential therapeutics for conditions such as nociceptive and neuropathic pain. nih.gov
Table 1: Comparative Receptor Affinities of Piperidine vs. Piperazine Derivatives
| Compound Feature | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) | Reference |
|---|---|---|---|
| Piperazine Core | 3.17 | 1531 | nih.gov |
| Piperidine Core | 7.70 | 3.64 | nih.gov |
Enzyme Kinetics and Inhibition Profiling
Derivatives of this compound have been shown to inhibit several key enzymes through various mechanisms.
Glycogen Synthase Kinase 3 beta (GSK3β)
While direct inhibitors are common, an indirect mechanism of modulating GSK3β activity has been identified for 4-aminopiperidine derivatives. These compounds have been developed as potent, ATP-competitive inhibitors of Protein Kinase B (PKB, also known as Akt). nih.gov PKB is a crucial kinase in the PI3K/PKB signaling pathway, and one of its primary downstream substrates is GSK3β. By inhibiting PKB, these compounds prevent the phosphorylation of GSK3β. nih.gov The level of phosphorylated GSK3β is therefore used as a specific cellular biomarker to confirm the targeted inhibition of the PKB pathway by these aminopiperidine compounds in cancer cell lines known to have an activated PI3K-PKB pathway. nih.gov
Sterol C14-reductase and Sterol C8-isomerase
In the field of antifungal research, 4-aminopiperidine derivatives have been identified as potent inhibitors of ergosterol biosynthesis, a pathway essential for fungal cell membrane integrity. nih.gov These compounds act by simultaneously inhibiting two key enzymes: sterol C14-reductase (ERG24) and sterol C8-isomerase (ERG2). nih.gov
Mechanism studies using gas chromatography-mass spectrometry (GC-MS) to analyze sterol patterns in fungi treated with these compounds provide clear evidence for this dual inhibition. Inhibition of sterol C14-reductase leads to a significant accumulation of sterols with a C14-C15 double bond, such as ergosta-8,14,24(28)-trien-3β-ol. nih.gov Concurrently, inhibition of sterol C8-isomerase results in the accumulation of sterols with a C8-C9 double bond, including ergosta-8,24(28)-dien-3β-ol. nih.gov The dual action disrupts the normal sterol profile of the fungal cell membrane, leading to antifungal effects.
Table 2: Sterol Accumulation in C. albicans After Treatment with a 4-Aminopiperidine Derivative
| Sterol | Function/Marker | Accumulation Result | Implied Enzyme Inhibition | Reference |
|---|---|---|---|---|
| Ergosta-8,14,24(28)-trien-3β-ol | Substrate for Sterol C14-reductase | Strong Accumulation | Sterol C14-reductase | nih.gov |
| Ergosta-8,24(28)-dien-3β-ol | Substrate for Sterol C8-isomerase | Strong Accumulation | Sterol C8-isomerase | nih.gov |
| Ergosterol | Final product | Depletion | Ergosterol Biosynthesis Pathway | nih.gov |
Cellular Pathway Modulation
The enzymatic inhibition and receptor binding activities of this compound derivatives translate into the modulation of complex cellular signaling pathways.
Recent research has implicated 4-aminopiperidine derivatives in the regulation of epigenetics. Specifically, these compounds have been used to develop targeted covalent inhibitors of SMYD3, a methyltransferase enzyme. uniba.it SMYD3 catalyzes the methylation of lysine (B10760008) residues on histone proteins, particularly Histone H3 at lysine 4 (H3K4). uniba.it Histone methylation is a critical post-translational modification that regulates gene expression; H3K4 methylation is generally associated with active transcription.
By inhibiting SMYD3, 4-aminopiperidine derivatives can alter the histone code and modulate the expression of genes involved in cell proliferation, making this a promising therapeutic avenue for certain cancers. uniba.it The selectivity of these inhibitors for specific cysteine residues within the substrate-binding pocket of the enzyme has been confirmed by mass spectrometry. uniba.it
Derivatives of the aminopiperidine scaffold have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. One study demonstrated that aminopiperidine indoles can activate the guanine (B1146940) nucleotide exchange factor SOS1, which in turn increases the levels of active RAS-GTP in cells. nih.gov This modulation of RAS activity leads to downstream changes in the MAPK-ERK cascade, affecting the phosphorylation levels of ERK1/2 proteins. nih.gov
Furthermore, the aforementioned SMYD3 enzyme, which is inhibited by 4-aminopiperidine derivatives, has MAP3K2 as one of its non-histone targets. uniba.it MAP3K2 (also known as MEKK2) is a component of the MAPK signaling cascade. By inhibiting the methylation of MAP3K2 by SMYD3, these compounds can influence the signaling output of this critical pathway, which is often dysregulated in cancer. uniba.it
Preclinical Development and Pharmacokinetic/pharmacodynamic Pk/pd Profiling
In Vitro and In Vivo Efficacy Studies in Disease Models
No studies detailing the in vitro or in vivo efficacy of N-Cyclopropylpiperidin-4-amine in any specific disease models were found.
Pharmacokinetic Properties Assessment (e.g., Oral Bioavailability, in vivo PK)
There is no available data on the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, oral bioavailability, or in vivo pharmacokinetic parameters.
Toxicity and Cytotoxicity Evaluations in Cell Lines
No information regarding the toxicity or cytotoxicity of this compound in various cell lines has been publicly reported.
Xenograft Model Studies in Cancer Research
There are no published studies on the use of this compound in xenograft models for cancer research.
Structure Activity Relationship Sar and Stereochemical Investigations
Impact of Substituent Variation on Biological Activity and Selectivity
The biological profile of derivatives based on the N-cyclopropylpiperidin-4-amine core can be significantly altered by introducing or modifying substituents at various positions, primarily on the piperidine (B6355638) nitrogen (N1) and the 4-amino group.
Research on related 4,4-disubstituted piperidines has shown that the nature of the substituent on the piperidine nitrogen is a critical determinant of biological activity. A wide range of functional groups, including acyl and sulfonyl derivatives, are often well-tolerated and can be used to modulate the compound's affinity for its target. nih.gov For instance, in the development of neurokinin-1 (NK1) receptor antagonists, modifications at this position were key to optimizing the pharmacological profile. nih.gov
Similarly, studies on other piperidine-based compounds, such as those targeting Trypanosoma cruzi, have demonstrated that introducing a piperidine linker with various substituents can significantly influence potency and selectivity. In these cases, larger, more apolar groups attached to the piperidine nitrogen often lead to increased activity. frontiersin.org For example, the introduction of a boc-protected amine or a 4-fluorophenyl urea (B33335) group resulted in compounds with micromolar activity and favorable selectivity. frontiersin.org
The N-cyclopropyl group itself imparts specific properties. The cyclopropane (B1198618) ring is a unique structural motif known to influence a molecule's electronic character, conformational rigidity, and metabolic stability. researchgate.net Its incorporation can lead to enhanced binding affinity and improved pharmacokinetic properties. researchgate.net In a series of (2-cyclopropoxyphenyl)piperidine derivatives designed as α1a and α1d-adrenergic receptor antagonists, the cyclopropyl (B3062369) moiety was a key component of the pharmacophore, contributing to high affinity and selectivity against other receptor subtypes. researchgate.netnih.gov
The table below summarizes the impact of substituent variations on the biological activity of piperidine derivatives, drawing parallels for the this compound scaffold.
| Position of Variation | Substituent Type | Observed Impact on Biological Activity | Example Target Class |
|---|---|---|---|
| Piperidine Nitrogen (N1) | Large, apolar groups (e.g., Boc-protected amine, substituted phenyls) | Increased potency and selectivity. frontiersin.org | Antiparasitic (Trypanosoma cruzi) frontiersin.org |
| Piperidine Nitrogen (N1) | Acyl or Sulfonyl groups | Generally well-tolerated, allows for modulation of affinity. nih.gov | NK1 Receptor Antagonists nih.gov |
| Piperidine Nitrogen (N1) | Cyclopropyl group | Can enhance binding affinity and improve metabolic stability. researchgate.netresearchgate.net | Adrenergic Receptor Antagonists researchgate.net |
| 4-Position Substituent | Lipophilic benzyl (B1604629) ether side chains | High lipophilicity, particularly with bis(trifluoromethyl) substitution, is critical for high affinity. nih.gov | NK1 Receptor Antagonists nih.gov |
Influence of Piperidine Ring Stereochemistry on Potency and Pharmacological Profiles
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. For piperidine derivatives, the spatial arrangement of substituents on the ring can dramatically influence potency, selectivity, and even the nature of the pharmacological response (e.g., agonist versus antagonist). The introduction of chiral centers into piperidine scaffolds is a recognized strategy for enhancing biological activity and improving pharmacokinetic properties. thieme-connect.comresearchgate.netdoaj.org
Cis-trans isomerism in disubstituted piperidine rings is a critical factor in determining biological activity. In a study focused on novel 2,5-disubstituted piperidine derivatives as dopamine (B1211576) transporter inhibitors, the cis-isomer was found to be significantly more potent and selective than its trans counterpart. nih.gov This highlights that a specific relative orientation of substituents is often required for optimal interaction with the binding site of a protein.
Furthermore, the absolute configuration (R/S) at a chiral center can lead to profound differences in pharmacology. For opioid receptor ligands, the stereochemistry of substituents on the piperidine ring is a well-established determinant of activity. Research on various analgesic piperidines has consistently shown that one enantiomer is often significantly more potent than the other, underscoring the stereospecific nature of the opioid receptor binding pocket. acs.orgacs.org In some cases, stereoisomers can even exhibit qualitatively different activities. For example, in a series of conformationally restricted μ-opioid receptor ligands, subtle changes in the stereochemistry and structure of fused-ring piperidine derivatives could switch the activity from antagonist to potent agonist. acs.org
The introduction of a chiral center on the piperidine ring can also be used to enhance selectivity for a specific biological target over others. thieme-connect.comresearchgate.net This is a crucial aspect of drug design aimed at minimizing off-target effects and improving the safety profile of a compound.
| Stereochemical Feature | Example System | Impact on Pharmacological Profile | Reference |
|---|---|---|---|
| Cis/Trans Isomerism | 2,5-disubstituted piperidines | The cis-isomer showed higher potency and selectivity for the dopamine transporter compared to the trans-isomer. | nih.gov |
| Absolute Configuration (Enantiomers) | Analgesic piperidines (e.g., trimeperidine) | One enantiomer typically displays significantly higher analgesic potency than the other. | acs.org |
| Conformational Restriction/Stereochemistry | μ-Opioid receptor ligands | Minor structural and stereochemical changes can convert a compound from an antagonist to a potent agonist. | acs.org |
| Introduction of Chiral Centers | General piperidine scaffolds | Can enhance biological activity, improve selectivity over related targets, and modulate pharmacokinetic properties. | thieme-connect.comresearchgate.net |
Conformational Analysis and Bioactive Conformations of this compound Derivatives
The piperidine ring is not planar and, similar to cyclohexane, preferentially adopts a chair conformation to minimize steric and torsional strain. wikipedia.org In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For N-substituted piperidines, there is an equilibrium between two chair conformers, which can interconvert rapidly. wikipedia.org
The substituent on the nitrogen atom significantly influences this equilibrium. For N-methylpiperidine, the conformer with the methyl group in the equatorial position is substantially more stable than the one with an axial methyl group. wikipedia.org Given that the cyclopropyl group is sterically more demanding than a methyl group, it is expected that for N-cyclopropylpiperidine, the equatorial conformation would be even more strongly favored to avoid steric clashes.
The "bioactive conformation" is the specific three-dimensional shape that a molecule adopts when it binds to its biological target. This conformation may not necessarily be the lowest energy conformation in solution. Elucidating the bioactive conformation is a key goal of medicinal chemistry. One effective strategy is to synthesize conformationally restricted analogs, where flexible bonds are locked into specific orientations. This approach was successfully used to probe the bioactive conformation of μ-opioid receptor antagonists, where constraining the N-phenethyl substituent within a fused bicyclic system helped to define the spatial orientation required for receptor binding and functional activity. acs.org
For a derivative of this compound, the bioactive conformation would likely involve:
A stable chair conformation for the piperidine ring.
The N-cyclopropyl group fixed in an equatorial position to minimize steric strain.
A specific orientation (either axial or equatorial) of the substituent at the 4-amino position, which would be critical for establishing key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the target's binding site.
Computational studies, such as DFT calculations, are valuable tools for predicting the relative stabilities of different conformers and understanding the factors that govern the conformational behavior of substituted piperidines. nih.gov
Computational and in Silico Approaches in N Cyclopropylpiperidin 4 Amine Research
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific protein target. This method is crucial for understanding the structural basis of a ligand's biological activity. For a molecule such as N-Cyclopropylpiperidin-4-amine or its derivatives, docking studies can elucidate how it fits into the binding pocket of a receptor, enzyme, or ion channel.
The process involves computationally placing the ligand into the active site of a protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. Lower binding energy scores typically indicate a more stable and favorable interaction. These models visualize key intermolecular interactions, such as:
Hydrogen bonds: Essential for molecular recognition and stabilizing the ligand-protein complex.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.
Van der Waals forces: Weak, short-range electrostatic attractions.
π-π stacking: Interactions between aromatic rings.
In studies of related piperidine (B6355638) derivatives, molecular docking has been successfully used to predict binding modes and rationalize the activity of compounds targeting receptors like the µ-opioid receptor and enzymes such as the NEDD8 Activating Enzyme (NAE). acs.orgnih.govtandfonline.com For instance, the piperidin-4-amine scaffold has been shown to fit within the active site of NAE, guiding the identification of selective inhibitors. nih.gov Similarly, docking simulations could be employed to model the interactions of this compound with various protein targets to prioritize which derivatives may exhibit the highest potency and selectivity.
Virtual Screening and Hit Identification
Virtual screening is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally. Given that this compound is a building block, it can be used to generate a virtual library of thousands of derivatives by adding various substituents computationally.
This virtual library can then be screened against the three-dimensional structure of a specific protein target. The screening process typically involves a rapid docking calculation for each molecule in the library, ranking them based on their predicted binding affinity or "docking score." The top-ranked compounds, or "hits," are then selected for further investigation.
A notable example involves the use of the piperidin-4-amine scaffold in a structure-based virtual screening campaign against a library of 50,000 small molecules to identify novel inhibitors of the NEDD8 Activating Enzyme (NAE). nih.govfigshare.com This process successfully led to the identification of a potent and selective NAE inhibitor, demonstrating the power of virtual screening to discover new lead compounds. acs.orgnih.gov This same methodology could be applied to virtual libraries derived from this compound to identify novel hits for a wide range of therapeutic targets.
Prediction of Activity Spectra for Substances (PASS) Analysis
The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities for a given chemical structure. The prediction is based on a vast training set of known biologically active compounds and their activities. PASS analysis provides a list of potential pharmacological effects, mechanisms of action, and even specific toxicities.
The results are presented as a list of activities with two key probabilities:
Pa (Probability to be active): The likelihood that the compound exhibits the specified activity.
Pi (Probability to be inactive): The likelihood that the compound is inactive for that activity.
A study focused on new piperidine derivatives utilized the PASS online tool to predict their possible pharmacological activities. clinmedkaz.org The analysis suggested that these compounds could affect various enzymes, receptors, and ion channels, indicating potential applications in treating cancer and central nervous system diseases, as well as potential for local anesthetic, antiarrhythmic, and antimicrobial effects. clinmedkaz.orgbiointerfaceresearch.comresearchgate.net A similar analysis for this compound would provide a broad overview of its potential biological profile, helping to guide future experimental studies.
Table 1: Illustrative PASS Predictions for a Piperidine Scaffold This table is a representative example based on findings for similar piperidine derivatives and does not represent actual results for this compound.
| Predicted Biological Activity | Pa (Probable Activity) | Pi (Probable Inactivity) | Potential Therapeutic Area |
|---|---|---|---|
| Membrane permeability inhibitor | 0.852 | 0.004 | General Cellular Effects |
| Antineoplastic | 0.795 | 0.011 | Oncology |
| Kinase Inhibitor | 0.750 | 0.025 | Oncology / Inflammation |
| Antiparkinsonian | 0.688 | 0.009 | Neurology |
| Antiarrhythmic | 0.610 | 0.041 | Cardiology |
| Local anesthetic | 0.597 | 0.033 | Anesthesiology |
| Antimicrobial | 0.543 | 0.028 | Infectious Disease |
Target Prediction Methodologies (e.g., SwissTargetPrediction)
Target prediction tools like SwissTargetPrediction operate on the principle of chemical similarity: molecules with similar structures are likely to bind to similar protein targets. nih.govexpasy.orgswisstargetprediction.ch By inputting the 2D structure of a small molecule, such as this compound, these web-based tools screen it against a database of known active compounds and their targets. swisstargetprediction.ch
The output is a ranked list of the most probable macromolecular targets, helping researchers to form hypotheses about the compound's mechanism of action or to identify potential off-target effects. expasy.org In a study of new piperidine derivatives, SwissTargetPrediction was used to identify the most likely protein targets. clinmedkaz.org The analysis revealed that the compounds could affect a wide range of targets, including enzymes (like proteases and kinases), G-protein-coupled receptors, and ion channels, which aligned with the predictions from the PASS analysis. clinmedkaz.org This approach is highly valuable for prioritizing which biological assays should be performed to characterize the activity of a new compound.
Table 2: Illustrative Target Class Predictions for a Piperidine Scaffold via SwissTargetPrediction This table is a representative example based on findings for similar piperidine derivatives and does not represent actual results for this compound.
| Target Class | Probability | Example Targets |
|---|---|---|
| Enzyme | 35% | Kinases, Proteases, Polymerases |
| G-protein coupled receptor | 25% | Dopamine (B1211576) Receptors, Serotonin (B10506) Receptors |
| Ion Channel | 15% | Voltage-gated Sodium Channels, Potassium Channels |
| Transporter | 10% | Neurotransmitter Transporters |
| Nuclear Receptor | 5% | Estrogen Receptor |
| Other | 10% | Various |
In Silico ADMET Predictions and Druggability Assessment
Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties. ADMET—which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity—describes how a drug moves through and is processed by the body. In silico ADMET prediction tools use computational models to estimate these properties based on a molecule's structure. nih.govslideshare.net
These tools can predict:
Physicochemical Properties: Molecular weight, lipophilicity (LogP), and solubility, which influence absorption and distribution.
Drug-Likeness: Compliance with rules like Lipinski's Rule of Five, which assesses if a compound has properties that would make it a likely orally active drug.
Pharmacokinetics: Parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interactions with cytochrome P450 (CYP) enzymes, which are critical for metabolism. researchgate.net
Toxicity: Predictions for potential issues like hepatotoxicity, carcinogenicity, or inhibition of the hERG channel (which can lead to cardiac toxicity). thieme-connect.com
Table 3: Representative In Silico ADMET Profile for a Piperidine-Based Compound This table is a representative example and does not represent actual results for this compound.
| ADMET Parameter | Predicted Value/Classification | Interpretation |
|---|---|---|
| Molecular Weight | < 500 g/mol | Favorable for oral absorption (Lipinski's Rule) |
| LogP (Lipophilicity) | 1-3 | Balanced solubility and permeability |
| GI Absorption | High | Likely well-absorbed from the gut |
| Blood-Brain Barrier Permeant | Yes/No | Indicates potential for CNS activity |
| CYP450 2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Ames Toxicity | Non-toxic | Predicted to be non-mutagenic |
| Drug-Likeness | Yes | Complies with multiple drug-likeness filters |
Advanced Analytical Characterization in Chemical Research
Spectroscopic Methods for Structural Elucidation (e.g., NMR, LC-MS)
Spectroscopic techniques are indispensable for the primary structural elucidation of molecules. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provide definitive information about the molecular structure and connectivity of N-Cyclopropylpiperidin-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the cyclopropyl (B3062369) ring, the piperidine (B6355638) ring, and the amine group. The integration of these signals confirms the ratio of protons in each part of the molecule.
¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms. This technique is crucial for confirming the presence of the carbon atoms in both the cyclopropyl and piperidine ring systems. Together, ¹H and ¹³C NMR are used to verify the successful integration of the cyclopropane (B1198618) ring and the characteristic chair conformation of the piperidine ring.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates the compound from any impurities before it enters the mass spectrometer, which then measures the mass-to-charge ratio (m/z) of the molecule. High-Resolution Mass Spectrometry (HRMS) is particularly vital for validating the molecular formula by providing a highly accurate molecular weight.
For this compound (molecular formula: C₈H₁₆N₂), the expected exact mass is approximately 140.13 g/mol . In mass spectrometry analysis, the molecule is often ionized, for example, by protonation to form the [M+H]⁺ ion. The table below shows predicted mass spectrometry data for various adducts of this compound.
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 141.13863 |
| [M+Na]⁺ | 163.12057 |
| [M+K]⁺ | 179.09451 |
| [M+NH₄]⁺ | 158.16517 |
This data is based on predicted values for this compound dihydrochloride.
Chromatographic Techniques for Purity and Identity Confirmation (e.g., HPLC, UPLC)
Chromatographic methods are the gold standard for assessing the purity of a chemical compound and confirming its identity by its retention time. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques used for this purpose.
These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For piperidine derivatives, Reversed-Phase HPLC (RP-HPLC) is a frequently employed method. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol.
A typical analysis of this compound would involve injecting a solution of the compound onto the HPLC system and monitoring the eluent with a detector, commonly a UV detector. The compound's purity is determined by the percentage of the total peak area that corresponds to the main compound peak. The table below outlines typical parameters for an HPLC analysis of a piperidine-containing compound.
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% Trifluoroacetic Acid) |
| Flow Rate | ~1.0 mL/min |
| Detection | UV (e.g., at 210 nm and 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
These parameters are illustrative and based on methods used for related piperidine compounds.
Crystallographic Analysis for Conformation and Binding Site Information
For this compound, X-ray crystallography could definitively resolve the spatial arrangement of the cyclopropyl group relative to the piperidine ring. It would also confirm the chair conformation of the piperidine ring and the axial or equatorial position of the cyclopropylamino substituent. This information is invaluable for computational modeling and for understanding how the molecule might interact with biological targets such as enzymes or receptors.
While X-ray crystallography has been used to study the steric course of reactions in other piperidine derivatives, a specific crystal structure for this compound was not found in a review of available literature. Should such data become available, it would provide crucial insights into the compound's stereochemical features.
Patent Landscape and Intellectual Property of N Cyclopropylpiperidin 4 Amine Compounds
Patent Applications and Grants Related to Synthesis and Derivatives
The synthesis of N-cyclopropylpiperidin-4-amine and its derivatives is a well-documented area in patent literature. A common strategy involves the use of piperidin-4-one as a key intermediate. googleapis.com Patent EP 3 666 757 A1, for example, highlights that piperidin-4-ones are valuable starting materials for producing 4-aminopiperidine-based therapeutic compounds. googleapis.com The synthesis typically proceeds via reductive amination of the piperidin-4-one precursor.
One patented method describes the synthesis of 4-aminopiperidine (B84694) derivatives starting from hydrated piperidone hydrochloride. google.com This process involves heating the piperidone with a primary amine in a solvent like dimethylformamide, followed by a reduction step to yield the desired 4-aminopiperidine core. google.com Further functionalization is then carried out on this core structure. For instance, patent US7115634B2 discloses methods for creating urea (B33335) and thiourea (B124793) derivatives by reacting the 4-amino group with isocyanates or isothiocyanates in aprotic solvents. google.com
Another key aspect covered in the patent literature is the synthesis of the cyclopropylamine (B47189) portion of the molecule. Patent AU2021404731B2 describes a method for producing cyclopropyl-containing chiral amines, which are noted as important pharmaceutical intermediates. google.com The process outlined starts with cyclopropanecarboxaldehyde (B31225) and proceeds through condensation, alkylation, and resolution steps to obtain the desired chiral amine. google.com
The table below summarizes key synthetic intermediates and reaction types mentioned in the patent literature for preparing this compound derivatives.
| Intermediate/Precursor | Reaction Type | Purpose | Patent Reference |
| Piperidin-4-one | Reductive Amination | Formation of the 4-aminopiperidine core | EP 3 666 757 A1 googleapis.com |
| Hydrated piperidone hydrochloride | Reductive Amination | Formation of the 4-aminopiperidine core | US7115634B2 google.com |
| 4-Aminosubstituted-1-piperidine | Acylation | Synthesis of ureas and thioureas | US7115634B2 google.com |
| Cyclopropanecarboxaldehyde | Condensation/Alkylation | Formation of the N-cyclopropyl moiety | AU2021404731B2 google.com |
Pharmaceutical Compositions and Therapeutic Uses in Patent Literature
The this compound scaffold is featured in numerous patents claiming a wide range of therapeutic applications. These patents typically describe pharmaceutical compositions containing derivatives of the core molecule formulated for specific medical uses.
One area of application is in the treatment of central nervous system disorders. For example, derivatives have been investigated as inhibitors of monoamine oxidase, suggesting their potential as antidepressant or psychostimulant agents. google.com Another significant area is oncology and virology, with patent WO2015080949A1 disclosing piperidine (B6355638) derivatives for use as antineoplastic and antiviral agents, including for the treatment of hepatitis C. google.com
Furthermore, compounds incorporating this scaffold have been patented for their affinity to specific biological targets. Patent US7115634B2 describes 4-aminopiperidine derivatives that show a strong affinity for certain subtypes of somatostatin (B550006) receptors, indicating their potential use in treating diseases where these receptors are implicated. google.com Additionally, the patent literature includes claims for the use of these compounds in pain management, covering applications for postoperative pain, neuralgia, and visceralgia. patsnap.com
The following table outlines some of the patented therapeutic uses for compounds containing the this compound scaffold.
| Therapeutic Area | Mechanism/Target | Indication | Patent Reference |
| Central Nervous System | Monoamine Oxidase Inhibition | Depression, Psychostimulant | US3709996A google.com |
| Oncology/Virology | Antineoplastic/Antiviral Activity | Cancer, Viral Infections (e.g., Hepatitis C) | WO2015080949A1 google.com |
| Endocrinology/Oncology | Somatostatin Receptor Affinity | Pathological states involving somatostatin receptors | US7115634B2 google.com |
| Pain Management | N-type calcium ion channel blockers | Postoperative pain, Neuralgia, Visceralgia | CN102020687A patsnap.com |
Novel Derivatives and Scaffolds Highlighted in Intellectual Property Filings
Intellectual property filings demonstrate a continuous effort to explore the chemical space around the this compound core, leading to the development of novel derivatives and more complex molecular scaffolds. These patents often claim broad classes of compounds where the core structure is systematically modified to optimize pharmacological properties.
Patents reveal extensive derivatization at multiple points on the piperidine ring. The nitrogen atom of the piperidine ring (position 1) and the exocyclic amino group (position 4) are common sites for substitution. For instance, patent WO2015080949A1 describes a general formula where the piperidine nitrogen is substituted with various groups, and the 4-amino group is part of a larger, complex substituent. google.com This approach allows for the creation of a diverse library of compounds for screening against various biological targets.
The development of novel scaffolds often involves incorporating the this compound unit into larger, more rigid structures. This can be seen in patents that describe compounds where the piperidine ring is part of a bicyclic or spirocyclic system. These more complex scaffolds are designed to confer higher target specificity and improved pharmacokinetic profiles. The patent literature also covers derivatives where the 4-amino group is functionalized to form ureas, thioureas, and amides, thereby linking the core piperidine scaffold to other pharmacologically relevant moieties. google.com This modular approach is a common strategy in drug discovery to explore structure-activity relationships.
Future Directions and Emerging Research Avenues for N Cyclopropylpiperidin 4 Amine
Development of Multifunctional Agents Targeting Multiple Biological Pathways
The concept of multi-target-directed ligands (MTDLs) has gained considerable traction as a strategy to address complex multifactorial diseases such as neurodegenerative disorders and cancer. mdpi.com The N-Cyclopropylpiperidin-4-amine framework is well-suited for the design of such multifunctional agents. By strategically elaborating on the primary amine and the piperidine (B6355638) nitrogen, medicinal chemists can introduce pharmacophores that interact with distinct biological targets.
For instance, derivatives could be designed to simultaneously modulate the activity of enzymes and receptors implicated in a particular disease cascade. Research into piperidine-based derivatives has already shown promise in developing ligands for sigma receptors, which are implicated in a variety of cellular functions and are targets of interest in neurology and oncology. nih.gov The introduction of a cyclopropyl (B3062369) group could enhance the binding affinity and selectivity of these ligands. Future research could focus on creating hybrid molecules that combine a sigma receptor-binding moiety derived from this compound with a functional group that targets another key protein, such as an enzyme involved in oxidative stress or a G-protein coupled receptor.
| Potential Target Class | Rationale for Integration with this compound | Example of a Multifunctional Approach |
| Kinases | The piperidine scaffold is a common feature in many kinase inhibitors. | A derivative that inhibits a specific kinase while also modulating a secondary target like a transporter protein. |
| G-Protein Coupled Receptors (GPCRs) | Piperidine-containing compounds are known to interact with various GPCRs, including dopamine (B1211576) and serotonin (B10506) receptors. | A dual-acting ligand that targets two different but related GPCRs to achieve a synergistic therapeutic effect. |
| Ion Channels | The modulation of ion channels is crucial in many neurological and cardiovascular conditions. | A compound designed to block a specific ion channel while also inhibiting an enzyme involved in the disease pathology. |
Exploration of New Therapeutic Indications and Orphan Diseases
The unique structural attributes of this compound make it a compelling candidate for exploration in therapeutic areas beyond the traditional scope of piperidine-based drugs. The cyclopropyl group can influence metabolic stability and cell permeability, potentially opening doors to treating diseases that have been challenging to address with existing small molecules.
Orphan diseases, which are rare medical conditions, often lack effective treatments, creating a significant unmet medical need. The development of novel chemical entities is crucial in this space. The this compound scaffold could serve as a starting point for library synthesis to screen against targets relevant to various orphan diseases. For example, derivatives could be evaluated for their potential to correct protein misfolding in certain genetic disorders or to inhibit key enzymes in rare metabolic diseases. The exploration of N-substituted piperidine analogs for conditions like Alzheimer's disease is an active area of research, and the introduction of a cyclopropyl group could offer advantages in terms of blood-brain barrier penetration and target engagement. ajchem-a.com
Advanced Synthetic Methodologies for Sustainable Production
While the synthesis of piperidine derivatives is well-established, there is a continuous drive towards developing more efficient, sustainable, and environmentally friendly synthetic methods. Future research in this area for this compound and its derivatives will likely focus on several key areas:
Catalytic Methods: The development of novel catalytic systems, for instance, using earth-abundant metals, for the construction of the N-cyclopropylpiperidine core could significantly improve the efficiency and reduce the environmental impact of the synthesis. dntb.gov.ua Research into catalytic methods for the synthesis of N-unprotected piperazines and morpholines has demonstrated the potential for expanding the substrate scope and moving towards more sustainable processes. ethz.chamanote.com
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. acs.org Applying flow chemistry to the synthesis of this compound could lead to a more streamlined and automated production process, which would be particularly beneficial for generating libraries of derivatives for high-throughput screening. nih.govresearchgate.net
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally benign alternative to traditional chemical reagents. Future research may explore the use of engineered enzymes for the stereoselective synthesis of chiral derivatives of this compound.
| Synthetic Advancement | Potential Benefit for this compound Production |
| Novel Catalysts | Reduced reliance on precious metals, milder reaction conditions, and improved yields. |
| Continuous Flow Synthesis | Enhanced safety, easier scalability, and potential for automation. acs.org |
| Biocatalytic Approaches | High stereoselectivity, reduced waste, and use of renewable resources. |
Application as Chemical Biology Tools and Probes for Mechanistic Studies
Beyond its potential as a therapeutic scaffold, this compound and its derivatives can be valuable tools for chemical biologists seeking to unravel complex biological processes. By incorporating reporter tags such as fluorescent dyes, biotin, or photoaffinity labels, derivatives of this compound can be transformed into chemical probes to study protein-ligand interactions, identify novel drug targets, and elucidate the mechanisms of action of bioactive molecules.
The development of radiolabeled analogs, for example, could enable in vivo imaging studies to track the distribution of the compound and its engagement with specific receptors in the brain or other tissues. sigmaaldrich.com Furthermore, probes based on the this compound scaffold could be employed in target identification and validation studies. For instance, a derivative could be immobilized on a solid support to create an affinity matrix for capturing its binding partners from cell lysates, thereby identifying the proteins it interacts with.
| Probe Type | Application in Mechanistic Studies |
| Fluorescently Labeled Probes | Visualization of target localization within cells and tissues. |
| Photoaffinity Probes | Covalent labeling of target proteins for identification and characterization. |
| Biotinylated Probes | Affinity-based purification of target proteins for downstream analysis. |
| Radiolabeled Probes | In vivo imaging and quantification of target engagement. sigmaaldrich.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Cyclopropylpiperidin-4-amine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution of piperidine derivatives with cyclopropyl-containing reagents. For example, analogous compounds (e.g., 1-benzyl-N-[(4-chlorophenyl)methyl]piperidin-4-amine) are synthesized using bases like NaOH or K₂CO₃ in refluxing ethanol or acetonitrile .
- Critical Parameters : Reaction time (≥6 hours), temperature (reflux conditions), and stoichiometric ratios of reagents (e.g., 1:1.2 for amine:alkylating agent) significantly impact purity and yield.
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- Analytical Techniques :
- NMR : H and C NMR to confirm cyclopropane ring integration and piperidine chair conformation.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., expected MW: ~154.25 g/mol for free base).
- X-ray Crystallography : Resolves spatial arrangement of the cyclopropyl group relative to the piperidine ring (see analogous structures in PubChem data ).
Q. What preliminary biological screening assays are suitable for this compound?
- Assay Design :
- Enzyme Inhibition : Test against targets like monoamine oxidases (MAOs) or cytochrome P450 isoforms using fluorometric or colorimetric substrates.
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to bioactive piperidines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for CNS targets?
- Strategy :
- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., F, CF₃) at the cyclopropane or piperidine positions to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict interactions with CNS receptors (e.g., σ-1 or NMDA receptors) .
- Data Analysis : Correlate IC₅₀ values from enzyme assays with computational binding energies to identify lead candidates.
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Case Example : Discrepancies in IC₅₀ values for MAO inhibition between fluorometric and radiometric assays.
- Troubleshooting :
- Assay Validation : Ensure consistent substrate concentrations (e.g., 10 µM kynuramine for MAO-A/B) and pH conditions.
- Interference Testing : Rule out fluorescence quenching by the cyclopropyl group in fluorometric assays .
Q. What advanced spectroscopic methods can elucidate degradation pathways of this compound under stressed conditions?
- Methods :
- LC-MS/MS : Track degradation products (e.g., ring-opened cyclopropane derivatives) under acidic/oxidative stress.
- Stability Studies : Accelerated aging at 40°C/75% RH for 4 weeks, with sampling intervals (0, 1, 2, 4 weeks) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE Requirements : Nitrile gloves, EN 166-compliant safety goggles, and lab coats .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., acetonitrile) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
